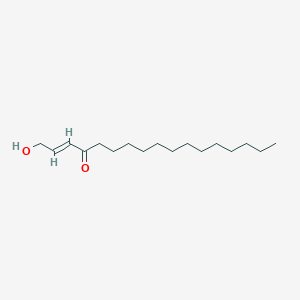

1-Hydroxy-2-heptadecen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxy-2-heptadecen-4-one is a chemical compound that belongs to the class of pheromones. It is commonly found in the sex pheromones of female insects, particularly in the species of Lepidoptera, which includes moths and butterflies. The compound is known to play a crucial role in the mating behavior of these insects, where it acts as a signal to attract male partners. Due to its unique chemical properties and biological significance, this compound has been the subject of extensive scientific research in recent years.

Mecanismo De Acción

The mechanism of action of 1-Hydroxy-2-heptadecen-4-one is not yet fully understood. However, studies have suggested that the compound works by binding to specific receptors on the antennae of male insects, triggering a behavioral response that leads to mating. The exact nature of the chemical interactions involved in this process is still under investigation.

Biochemical and Physiological Effects

In addition to its role in insect mating behavior, this compound has also been shown to have other biochemical and physiological effects. For example, studies have suggested that the compound may play a role in regulating the metabolism of female Lepidoptera, particularly during the reproductive phase. Furthermore, researchers have also investigated the potential use of this compound as a biomarker for certain diseases and disorders, such as cancer and Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 1-Hydroxy-2-heptadecen-4-one in laboratory experiments has several advantages and limitations. One of the main advantages is its high specificity and potency, which makes it an ideal tool for studying insect behavior and physiology. However, the compound is also relatively unstable and difficult to synthesize, which can pose challenges for researchers. Additionally, the use of this compound in laboratory experiments may not accurately reflect its biological activity in natural environments, which can limit its utility in certain contexts.

Direcciones Futuras

There are several future directions for research on 1-Hydroxy-2-heptadecen-4-one. One of the most promising areas of investigation is the development of new methods for synthesizing the compound, which may improve its stability and reduce its cost. Additionally, researchers may explore the potential use of this compound as a natural alternative to synthetic insecticides in agriculture. Furthermore, studies may also investigate the potential use of the compound as a biomarker for various diseases and disorders, which could have significant implications for diagnostic and therapeutic approaches.

Métodos De Síntesis

The synthesis of 1-Hydroxy-2-heptadecen-4-one involves several steps, including the preparation of the starting materials and the use of specialized chemical reactions. One of the most common methods of synthesizing the compound is through the oxidation of heptadecene using a catalytic system. The reaction is typically carried out under controlled conditions, such as high temperature and pressure, to ensure the formation of the desired product.

Aplicaciones Científicas De Investigación

The unique chemical properties of 1-Hydroxy-2-heptadecen-4-one have made it an attractive target for scientific research in various fields, including entomology, biochemistry, and chemical ecology. Studies have shown that the compound plays a critical role in the mating behavior of female Lepidoptera, where it acts as a pheromone to attract male partners. Furthermore, researchers have also investigated the potential use of this compound as a tool for pest management in agriculture, where it may serve as a natural alternative to synthetic insecticides.

Propiedades

Número CAS |

142465-60-9 |

|---|---|

Fórmula molecular |

C62H95N16O28P |

Peso molecular |

268.4 g/mol |

Nombre IUPAC |

(E)-1-hydroxyheptadec-2-en-4-one |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15,18H,2-12,14,16H2,1H3/b15-13+ |

Clave InChI |

HHFNZZVOFFAAFC-FYWRMAATSA-N |

SMILES isomérico |

CCCCCCCCCCCCCC(=O)/C=C/CO |

SMILES |

CCCCCCCCCCCCCC(=O)C=CCO |

SMILES canónico |

CCCCCCCCCCCCCC(=O)C=CCO |

Sinónimos |

1-Hydroxy-2-heptadecen-4-one |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233966.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233975.png)

![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233979.png)

![3-iodo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)benzamide](/img/structure/B233980.png)

![4-ethyl-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B233986.png)

![(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B233998.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-methylbenzamide](/img/structure/B234009.png)

![[1-Methyl-2-(6-methylhept-5-en-2-yl)-6-oxo-5-oxatricyclo[6.3.1.04,12]dodecan-9-yl] acetate](/img/structure/B234016.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234017.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-(2-methylphenoxy)acetamide](/img/structure/B234023.png)

![2-(2,3-dimethylphenoxy)-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B234027.png)